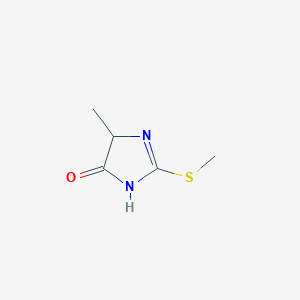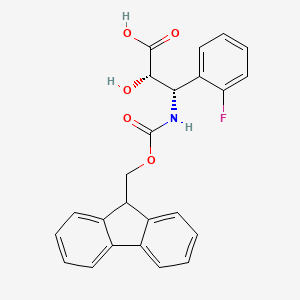
2-Chlorodihydroxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorodihydroxyacetophenone, also known as 4-(Chloroacetyl)catechol, is a chemical compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol . It appears as a white crystalline powder and is characterized by a phenyl ring with two hydroxyl groups and a chlorine atom attached to it .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorodihydroxyacetophenone typically involves the chlorination of dihydroxyacetophenone. One common method includes the reaction of 3,4-dihydroxyacetophenone with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorodihydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
2-Chlorodihydroxyacetophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chlorodihydroxyacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
- 2-Bromo-2’,4’-dihydroxyacetophenone
- 1-(3,4-Dihydroxyphenyl)ethanone
- 2’,4’-Dihydroxyacetophenone
- 4’-Hydroxyacetophenone
Comparison: 2-Chlorodihydroxyacetophenone is unique due to the presence of both hydroxyl groups and a chlorine atom on the phenyl ring. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
97805-05-5 |
|---|---|
Molecular Formula |
C8H7ClO3 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-chloro-2,2-dihydroxy-1-phenylethanone |
InChI |
InChI=1S/C8H7ClO3/c9-8(11,12)7(10)6-4-2-1-3-5-6/h1-5,11-12H |
InChI Key |
ZFHUIQIYHBOPKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(O)(O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(O)(O)Cl |
| 97805-05-5 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















